molecular formula C17H16N2O2S B2675621 2,5-dimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide CAS No. 1795190-64-5

2,5-dimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide

Cat. No.: B2675621
CAS No.: 1795190-64-5
M. Wt: 312.39
InChI Key: TUYSLIWSKUHEGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide is a complex organic compound that features a furan ring, a pyridine ring, and a thiophene ring. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and reagents like boronic acids or esters .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

2,5-dimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which modulate the activity of the target molecules. These interactions can influence various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide is unique due to its combination of furan, pyridine, and thiophene rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and advanced materials .

Properties

IUPAC Name

2,5-dimethyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11-5-16(12(2)21-11)17(20)19-8-13-6-15(9-18-7-13)14-3-4-22-10-14/h3-7,9-10H,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYSLIWSKUHEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.